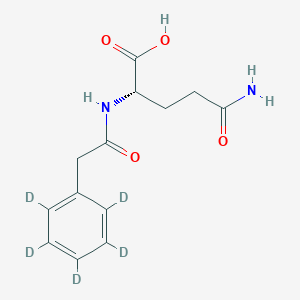

Phenylacetyl-d5 L-Glutamine

概要

説明

Phenylacetyl-d5 L-Glutamine is a deuterium-labeled derivative of phenylacetylglutamine. It is a stable isotope-labeled compound used primarily in scientific research. Phenylacetylglutamine is a naturally occurring metabolite formed by the conjugation of phenylacetate and glutamine. It is commonly found in human urine and is associated with urea cycle disorders, where it helps in the removal of excess nitrogen from the body .

準備方法

Synthetic Routes and Reaction Conditions: Phenylacetyl-d5 L-Glutamine can be synthesized through the reaction of phenylacetyl-d5 chloride with L-glutamine in the presence of a base. The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran. The reaction conditions include maintaining a low temperature to prevent decomposition and using an inert atmosphere to avoid unwanted side reactions .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the purification of the final product through crystallization or chromatography to achieve high purity levels. The compound is then dried and packaged under controlled conditions to maintain its stability .

化学反応の分析

Oxidation Reactions

PAGln-d5 undergoes oxidation to form derivatives critical for metabolic studies:

- : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) .

- : Phenylacetyl-d5 L-glutamic acid, identified via mass spectrometry and NMR .

| Reaction Type | Conditions | Major Product |

|---|---|---|

| Oxidation | KMnO₄ (acidic), 25°C, 4–6 hours | Phenylacetyl-d5 L-glutamic acid |

Reduction Reactions

Reduction reverses oxidation products to regenerate PAGln-d5:

- : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) .

- : Used to study metabolic reversibility in nitrogen excretion pathways .

| Reaction Type | Conditions | Major Product |

|---|---|---|

| Reduction | NaBH₄ (ethanol), 0°C, 2 hours | This compound |

Substitution Reactions

The phenylacetyl group undergoes substitution under specific conditions:

- : Alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) .

- : Derivatives with modified functional groups for structure-activity studies .

| Reaction Type | Conditions | Major Product |

|---|---|---|

| N-Substitution | Acetyl chloride, DCM, 25°C, 1 hour | N-Acetyl-PAGln-d5 |

Enzymatic Conjugation

PAGln-d5 is a tracer for studying enzymatic pathways in nitrogen metabolism:

- : Phenylacetyltransferase (mitochondrial) .

- : Catalyzes conjugation of phenylacetyl-CoA with glutamine to form PAGln-d5 and CoA .

| Substrate | Enzyme | Product | Biological Role |

|---|---|---|---|

| Phenylacetyl-CoA + Gln | Phenylacetyltransferase | PAGln-d5 + CoA | Nitrogen excretion in urea cycle disorders |

Metabolic Stability and Turnover

Deuterium labeling enables precise tracking of metabolic pathways:

- : >80% of deuterium labels remain intact after 24 hours in hepatic metabolism studies .

- : Rapid renal clearance (t₁/₂ = 1 hour), with >90% excreted as intact PAGln-d5 in urine .

| Parameter | Value | Study Model |

|---|---|---|

| Half-life (elimination) | 1 hour | Human pharmacokinetic studies |

| Urinary excretion | 80–100% within 24 hours | Urea cycle disorder patients |

科学的研究の応用

Metabolomics Research

Overview

Metabolomics is the comprehensive study of metabolites in biological samples, providing insights into metabolic pathways and disease mechanisms. PAGln serves as a valuable tool in this field due to its ability to be tracked in biological systems.

Applications

- Biochemical Pathway Analysis : PAGln can be utilized to trace metabolic pathways involving glutamine and phenylacetate, aiding researchers in understanding how these compounds interact within cellular metabolism.

- Quantification Techniques : High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is commonly used to quantify PAGln levels in biological samples, allowing for precise measurement of metabolic changes under different physiological conditions .

Microbiome Studies

Overview

The human microbiome plays a crucial role in health and disease. PAGln's involvement in microbiome research focuses on its potential as a biomarker for gut microbial activity.

Applications

- Gut Microbial Metabolism : PAGln is produced through the metabolism of dietary components by gut microbiota. Its levels can indicate the functional status of gut bacteria and their metabolic output.

- Disease Associations : Studies have linked altered PAGln levels to various diseases, including cardiovascular conditions and neurological disorders, suggesting its utility in understanding microbial contributions to health .

Clinical Research as a Biomarker

Overview

PAGln has been identified as a promising biomarker for several clinical conditions, particularly stroke and cardiovascular diseases.

Case Studies

- Stroke Recurrence Prediction : Research indicates that elevated levels of PAGln are associated with an increased risk of stroke recurrence. A study involving 283 participants demonstrated that PAGln levels could effectively distinguish between first-onset stroke patients and non-stroke controls using machine learning algorithms .

- Cardiovascular Disease Association : PAGln has been implicated in thrombus formation and cardiovascular events through its interaction with adrenergic receptors, highlighting its potential as a predictive marker for cardiovascular health .

Summary of Findings

| Application Area | Key Findings | Methodology Used |

|---|---|---|

| Metabolomics | Traces metabolic pathways involving glutamine | HPLC-MS |

| Microbiome Studies | Indicates gut microbial activity; links to diseases | Quantitative analysis of metabolites |

| Clinical Research | Biomarker for stroke recurrence; association with CVD | Machine learning classification |

作用機序

Phenylacetyl-d5 L-Glutamine exerts its effects by participating in the nitrogen metabolism pathway. It is formed through the conjugation of phenylacetate with glutamine, catalyzed by the enzyme phenylacetyltransferase. This process helps in the detoxification of ammonia by converting it into a less toxic form that can be excreted in the urine. The compound targets the urea cycle and provides an alternative pathway for nitrogen waste removal in individuals with urea cycle disorders .

類似化合物との比較

Phenylacetylglutamine: The non-deuterated form of Phenylacetyl-d5 L-Glutamine.

Phenylacetyl-L-glutamine: Another derivative with similar properties but without deuterium labeling.

Sodium phenylbutyrate: A related compound used in the treatment of urea cycle disorders

Uniqueness: this compound is unique due to its deuterium labeling, which makes it an ideal tracer for metabolic studies. The presence of deuterium atoms allows for precise tracking and analysis using techniques such as mass spectrometry. This compound provides valuable insights into the metabolic pathways and mechanisms of action of phenylacetylglutamine .

生物活性

Phenylacetyl-d5 L-Glutamine (PAGln) is a deuterated derivative of phenylacetyl-L-glutamine, a metabolite formed in the liver from phenylacetate and glutamine. This compound has garnered attention due to its potential implications in various biological processes and diseases, particularly cardiovascular and cerebrovascular conditions. This article delves into the biological activity of PAGln, supported by research findings, data tables, and case studies.

- Chemical Name : this compound

- CAS Number : 1331909-01-3

- Molecular Formula : C13H11D5N2O4

- Molecular Weight : 269.31 g/mol

Metabolic Pathways

PAGln is primarily synthesized in the liver and is considered a biomarker for metabolic processes. It plays a significant role in various metabolic pathways, including:

- Thrombus Formation : PAGln has been implicated in thrombus formation through its interaction with adrenergic receptors (ADRs), enhancing platelet function and intracellular calcium release, which are critical for clot formation .

- Gut Microbiota Interaction : As a product of gut microbial metabolism, PAGln may influence systemic inflammation and metabolic syndrome, linking gut health with cardiovascular diseases .

Cardiovascular Disease

Recent studies have highlighted the association between elevated levels of PAGln and cardiovascular events. A notable study involving 4,000 subjects identified PAGln as a significant metabolite linked to major adverse cardiovascular events (MACE), including myocardial infarction .

Stroke Recurrence

PAGln has also been studied as a potential biomarker for stroke recurrence. In a cohort study of 115 first-onset stroke patients, 33 recurrent stroke patients, and 135 non-stroke controls, it was found that:

| Group | Median PAGln Level (ng/mL) | Age (years) | Male (%) | Ischemic (%) | Aspirin Usage (%) |

|---|---|---|---|---|---|

| First-Onset Stroke | 933 | 70 | 68.7 | 95.65 | 44.35 |

| Recurrent Stroke | 1014 | 71 | 75.76 | 93.94 | 57.58 |

| Non-Stroke Controls | 556 | 67 | 50.37 | 0 | 23.70 |

Statistical analysis indicated significant differences in PAGln levels among these groups (p = 0.008), suggesting that higher PAGln levels may correlate with recurrent strokes rather than first-onset strokes .

PAGln's biological activity can be attributed to several mechanisms:

- Adrenergic Receptor Interaction : It interacts with G protein-coupled receptors (GPCRs), particularly adrenergic receptors, mediating cellular responses that may influence vascular health.

- Inflammatory Response Modulation : By affecting immune cell function, PAGln may play a role in modulating inflammatory responses associated with cardiovascular diseases .

- Metabolic Regulation : As a metabolite derived from glutamine, it participates in energy metabolism and may influence metabolic pathways critical for cell survival under stress conditions .

Case Studies

Several case studies have documented the role of PAGln in clinical settings:

- In patients with chronic kidney disease undergoing treatment with sevelamer, elevated levels of PAGln were linked to improved cardiovascular outcomes, suggesting its potential as a therapeutic target .

- A study on dietary impacts revealed that individuals with higher intake of phenolic compounds exhibited lower plasma levels of PAGln, indicating dietary modulation of this metabolite could influence health outcomes .

特性

IUPAC Name |

(2S)-5-amino-5-oxo-2-[[2-(2,3,4,5,6-pentadeuteriophenyl)acetyl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c14-11(16)7-6-10(13(18)19)15-12(17)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,14,16)(H,15,17)(H,18,19)/t10-/m0/s1/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFLIEFSWGNOPJJ-CJMNRESHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC(CCC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC(=O)N[C@@H](CCC(=O)N)C(=O)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90547792 | |

| Record name | N~2~-[(~2~H_5_)Phenylacetyl]-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90547792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1331909-01-3 | |

| Record name | N~2~-[(~2~H_5_)Phenylacetyl]-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90547792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。